

# Reproducibility of FNDR-20123 Experimental Findings: A Comparative Guide

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## Compound of Interest

Compound Name: FNDR-20123

Cat. No.: B8144553

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This guide provides a comprehensive comparison of the experimental findings for **FNDR-20123**, a novel histone deacetylase (HDAC) inhibitor, with alternative antimalarial compounds. The data presented is based on the seminal study by Potluri et al. (2020), which details the discovery and characterization of **FNDR-20123** as a potent anti-malarial agent.

## Comparative Performance Data

The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the efficacy and pharmacological properties of **FNDR-20123** with other relevant compounds.

Table 1: In Vitro Anti-malarial Activity and HDAC Inhibition

Compound	Target	P. falciparum (Asexual Stage) IC50	PfHDAC1 IC50	Human HDACs (Total) IC50	Male Gametocytes IC50	Female Gametocytes IC50
FNDR-20123	Pan-HDAC Inhibitor	41 nM / 42 nM[1][2]	31 nM[1]	3 nM	190 nM	> 5 µM
Vorinostat (SAHA)	Pan-HDAC Inhibitor	-	-	-	-	-
Atovaquone	Cytochrome bc1 complex	-	-	-	-	-
Pyrimethamine	Dihydrofolate reductase	-	-	-	-	-
Chloroquine	Heme detoxification	-	-	-	-	-
Artemisinin	-	-	-	-	-	-

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Table 2: In Vitro Killing Profile Comparison

Compound	Killing Profile
FNDR-20123	Better than atovaquone, comparable to pyrimethamine
Atovaquone	Slower killing rate
Pyrimethamine	Comparable killing rate to FNDR-20123

Table 3: Human HDAC Isoform Selectivity

Compound	HDAC1 IC50	HDAC2 IC50	HDAC3 IC50	HDAC6 IC50	HDAC8 IC50
FNDR-20123	25 nM	29 nM	2 nM	11 nM	282 nM
Vorinostat (SAHA)	Pan-HDAC inhibitor (used as control)	-	-	-	-

Table 4: Pharmacokinetic and Safety Profile of **FNDR-20123**

Parameter	Value
Liver Microsomal Stability (Human/Mouse/Rat)	> 75% remaining after 2 hours
Plasma Protein Binding (Human)	57%
hERG Liability	> 100 $\mu$ M
CYP Isoform Inhibition	IC50 > 25 $\mu$ M
Cytotoxicity (HepG-2 and THP-1 cell lines)	Negligible
Oral Pharmacokinetics (Rats, 100 mg/kg)	C <sub>max</sub> = 1.1 $\mu$ M, T <sub>1/2</sub> = 5.5 h

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

### HDAC Activity Screening

A proprietary library of 180 HDAC inhibitors was screened for anti-malarial activity. The activity of **FNDR-20123** against *P. falciparum* HDAC1 (PfHDAC1) was assessed using a fluorescent activity assay kit. The enzyme concentration of PfHDAC1 was optimized to 4 ng/ $\mu$ L.

Trichostatin A (TSA) was used as a control. For isoform selectivity, recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8) were used.

## In Vitro Anti-malarial Assays

- Asexual Blood Stage Assay: The anti-malarial activity of **FNDR-20123** against the asexual blood stage of *P. falciparum* (3D7 strain) was determined to have an IC50 of 41 nM.
- Gametocyte Viability Assay: A functional viability assay was conducted to determine the activity of **FNDR-20123** against the sexual stage of the parasite. This revealed gametocidal activity against male gametocytes with an IC50 of 190 nM.

## In Vitro Killing Profile

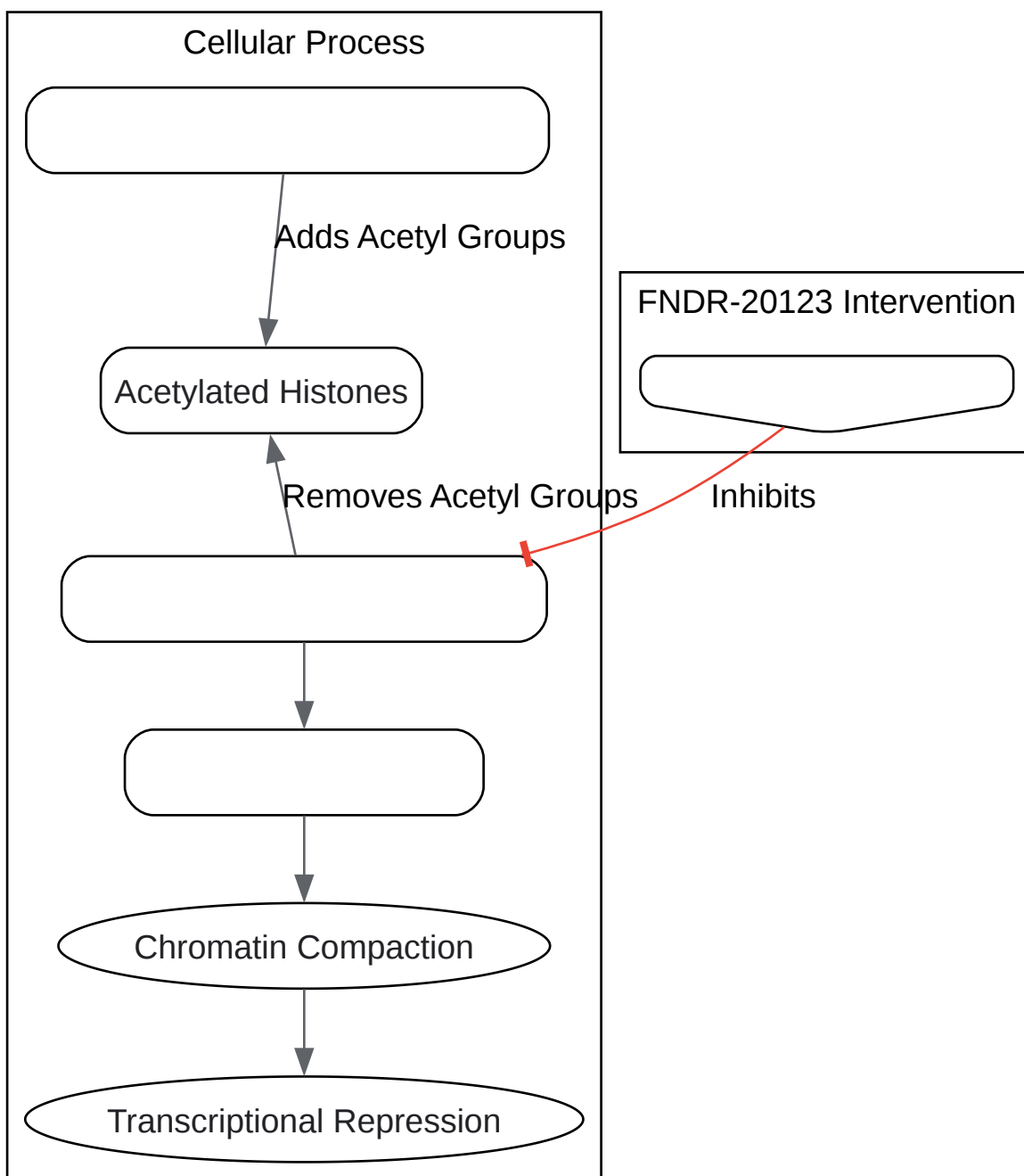
The rate of parasite killing by **FNDR-20123** was compared to clinically used drugs including atovaquone, artemisinin, chloroquine, and pyrimethamine. The *P. falciparum* 3D7 strain was treated with each compound at a concentration equivalent to 10 times their respective IC50 values for 10 hours, with daily renewal of the drugs. A limiting dilution technique was employed to quantify the number of viable parasites remaining after treatment.

## In Vivo Efficacy Study

The therapeutic efficacy of **FNDR-20123** was evaluated in a SCID mouse model infected with human *P. falciparum*. **FNDR-20123**, dissolved in 100% DMSO, was administered orally to infected mice for four consecutive days (days 3, 4, 5, and 6 post-infection). Parasitemia levels were compared to an infected control group on day 7. Chloroquine was used as a standard drug control. A 14-day toxicokinetic study at a daily dose of 100 mg/kg showed no abnormalities in body weight or gross organ pathology.

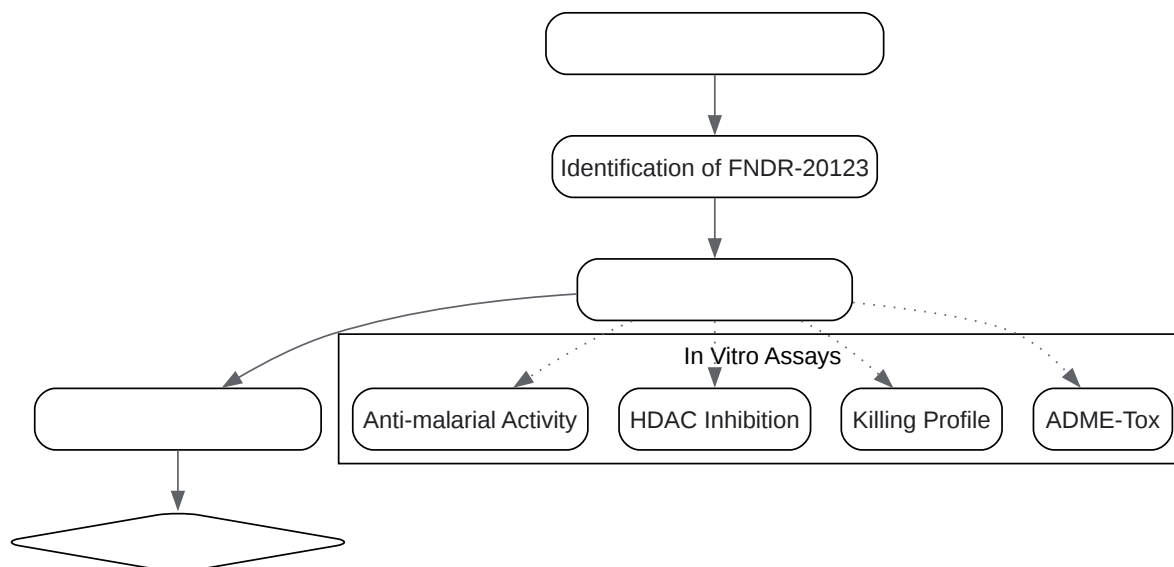
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **FNDR-20123** and the experimental workflow for its evaluation.



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Caption: Mechanism of Action of **FNRD-20123** as an HDAC Inhibitor.



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Caption: High-level experimental workflow for the discovery of **FNDR-20123**.

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## References

- 1. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]
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